Melengestrol Acetate-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

Formule moléculaire |

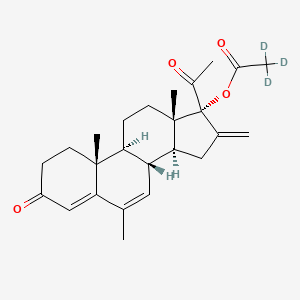

C25H32O4 |

|---|---|

Poids moléculaire |

399.5 g/mol |

Nom IUPAC |

[(8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-16-methylidene-3-oxo-1,2,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl] 2,2,2-trideuterioacetate |

InChI |

InChI=1S/C25H32O4/c1-14-11-19-20(23(5)9-7-18(28)13-21(14)23)8-10-24(6)22(19)12-15(2)25(24,16(3)26)29-17(4)27/h11,13,19-20,22H,2,7-10,12H2,1,3-6H3/t19-,20+,22+,23-,24+,25+/m1/s1/i4D3 |

Clé InChI |

UDKABVSQKJNZBH-TWOXOXTASA-N |

Synonymes |

17-(Acetyloxy-d3)-6-methyl-16-methylenepregna-4,6-diene-3,20-dione; 17-Hydroxy-6-methyl-16-methylenepregna-4,6-diene-3,20-dione Acetate-d3; 17-(Acetoxy-d3)-6-methyl-16-methylenepregna-4,6-diene-3,20-dione; 6-Dehydro-16-methylene-17α-hydroxy-6α-methyl |

Origine du produit |

United States |

Foundational & Exploratory

Melengestrol Acetate-d3: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Melengestrol (B123420) Acetate-d3 (MGA-d3) is the deuterated analogue of Melengestrol Acetate (B1210297) (MGA), a synthetic progestogen used in animal husbandry to improve feed efficiency and suppress estrus in heifers.[1][2] Due to its chemical similarity to MGA and its distinct mass, MGA-d3 serves as an invaluable tool in analytical chemistry, primarily as an internal standard for the quantification of MGA residues in biological matrices.[1][3] This guide provides a comprehensive overview of the technical aspects of Melengestrol Acetate-d3, including its chemical properties, a representative synthesis approach, detailed analytical methodologies, and its role in quantitative analysis.

Chemical and Physical Properties

This compound is a stable isotope-labeled form of Melengestrol Acetate, where three hydrogen atoms on the acetyl group have been replaced with deuterium. This substitution results in a mass shift of +3 atomic mass units, which allows for its differentiation from the unlabeled compound in mass spectrometry.

| Property | Value | Reference |

| Chemical Name | [(8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-16-methylidene-3-oxo-1,2,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl] 2,2,2-trideuterioacetate | [4] |

| Alternate Names | 17-(Acetyloxy-d3)-6-methyl-16-methylenepregna-4,6-diene-3,20-dione, MGA-d3 | |

| Molecular Formula | C₂₅H₂₉D₃O₄ | [4] |

| Molecular Weight | 399.54 g/mol | [4] |

| Accurate Mass | 399.2489 Da | [4] |

| Isotopic Purity | ≥98 atom % D | |

| Physical Form | Solid | |

| Storage Temperature | 2-8°C |

Synthesis

A detailed, publicly available synthesis protocol for this compound is not available, as this is often considered proprietary information by commercial suppliers. However, a plausible synthetic route can be conceptualized based on general principles of steroid chemistry and isotopic labeling. The deuteration is typically achieved at the acetyl group.

A likely approach involves the acetylation of melengestrol (the unacetylated precursor) using a deuterated acetylating agent.

Analytical Data

Mass Spectrometry

This compound is primarily characterized and quantified using mass spectrometry. In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis with positive electrospray ionization (ESI+), the following ions are typically monitored.

| Compound | Precursor Ion (m/z) | Product Ions (m/z) | Reference |

| Melengestrol Acetate (MGA) | 397 | 337, 438 | [1] |

| This compound (MGA-d3) | 400 | 349, 441 | [1] |

A proposed fragmentation pattern for MGA-d3 is the neutral loss of the deuterated acetic acid moiety (CH₃COOD, mass = 63) from the precursor ion.

NMR Spectroscopy

Experimental Protocols

This compound is a critical component in the analytical method for determining MGA residues in animal tissues. The following is a detailed protocol adapted from published methods for the analysis of MGA in bovine fat and liver.[1][5]

Sample Preparation and Extraction for Bovine Fat

-

Sample Homogenization: Weigh 5.0 g of the fat sample.

-

Internal Standard Spiking: Fortify the sample with a known concentration of this compound solution.

-

Extraction: Add 10% ethyl acetate in hexane (B92381) and heat to dissolve the fat. Partition the analytes into heated acetonitrile (B52724).

-

Solvent Evaporation: Evaporate the acetonitrile phases to dryness.

-

Reconstitution and Clean-up: Reconstitute the residue in hexane and perform solid-phase extraction (SPE) using an octadecylsilanized silica (B1680970) gel cartridge.

-

Elution: Elute the analytes from the SPE cartridge with a mixture of hexane and acetone.

-

Final Preparation: Evaporate the eluent to dryness and reconstitute the residue in a solution of methanol (B129727) and water for LC-MS/MS analysis.[1]

LC-MS/MS Analysis

-

Chromatographic Separation: Employ a reverse-phase C18 column with a gradient elution program using mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[6]

-

Mass Spectrometric Detection: Utilize a tandem mass spectrometer with positive electrospray ionization (ESI+). Monitor the precursor and product ion transitions for both MGA and MGA-d3 as listed in Table 2.

-

Quantification: Construct a calibration curve using standards of known MGA concentrations. The concentration of MGA in the sample is determined by comparing the peak area ratio of MGA to the MGA-d3 internal standard against the calibration curve.

Mechanism of Action of Melengestrol Acetate

As a progestogen, Melengestrol Acetate exerts its biological effects by acting as an agonist for the progesterone (B1679170) receptor (PR).[7] The binding of MGA to the PR initiates a signaling cascade that ultimately modulates gene expression.

Progesterone Receptor Signaling Pathway

The progesterone receptor is a nuclear receptor that, in its inactive state, is complexed with heat shock proteins (HSPs) in the cytoplasm.[8]

-

Ligand Binding: MGA diffuses across the cell membrane and binds to the ligand-binding domain of the progesterone receptor.

-

Conformational Change and HSP Dissociation: Ligand binding induces a conformational change in the receptor, leading to the dissociation of heat shock proteins.[7]

-

Dimerization and Nuclear Translocation: The activated receptors dimerize and translocate to the nucleus.[7]

-

DNA Binding and Gene Transcription: In the nucleus, the receptor dimer binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes.

-

Modulation of Gene Expression: The receptor-DNA complex recruits co-activators or co-repressors to modulate the transcription of target genes, leading to the physiological effects of the progestogen.

Conclusion

This compound is an essential analytical tool for researchers and regulatory bodies involved in monitoring MGA residues in food products. Its well-defined chemical properties and predictable behavior in mass spectrometry make it an ideal internal standard for accurate and precise quantification. Understanding the technical details of its application, as well as the biological mechanism of its unlabeled analogue, is crucial for professionals in drug development and food safety.

References

- 1. fao.org [fao.org]

- 2. fao.org [fao.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. mhlw.go.jp [mhlw.go.jp]

- 6. [Analytical Method for Melengestrol Acetate in Livestock Products Using LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Progesterone receptor - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties of Melengestrol (B123420) Acetate-d3

This document provides a comprehensive technical overview of the chemical and physical properties of Melengestrol Acetate-d3, a deuterated analog of the synthetic progestin, Melengestrol Acetate (B1210297) (MGA). This isotopically labeled compound is a critical tool in analytical and research settings, primarily serving as an internal standard for the accurate quantification of Melengestrol Acetate in various matrices.

Chemical Identity and Core Properties

This compound is the deuterium-labeled form of Melengestrol Acetate, a progesterone (B1679170) derivative. The deuterium (B1214612) atoms are located on the acetyl group, which provides a distinct mass shift for mass spectrometry-based detection without significantly altering its chemical behavior.

Table 1: Core Chemical Identifiers and Properties

| Property | Value | Reference |

|---|---|---|

| Chemical Name | [(8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-16-methylidene-3-oxo-1,2,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl] 2,2,2-trideuterioacetate | [1] |

| Synonyms | 17-(Acetyloxy-d3)-6-methyl-16-methylenepregna-4,6-diene-3,20-dione | [1][2] |

| Molecular Formula | C₂₅D₃H₂₉O₄ | [1][2] |

| Molecular Weight | 399.54 g/mol | [1][2] |

| Accurate Mass | 399.2489 | [1] |

| Unlabeled CAS No. | 2919-66-6 | [1][3][4][5][6] |

| Purity | ≥95% (HPLC), ≥98 atom % D |[1] |

Physicochemical Data

The physical and chemical properties of this compound are essential for its proper handling, storage, and application in experimental protocols.

Table 2: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Physical Form | Solid, White to light yellow powder | [7] |

| Melting Point (Unlabeled) | 202-226 °C | [4][8][9] |

| Boiling Point (Unlabeled) | ~440.2 °C (estimate) | [4][9] |

| Solubility | Soluble in Chloroform. The unlabeled form is reported as soluble in DMSO (25 mg/mL) and sparingly soluble in water (1.06 mg/L). | [5][8][10][11] |

| Storage Conditions | Recommended storage at +2 to +8°C. For long-term storage as a powder, -20°C is recommended. In solvent, store at -80°C for up to 6 months. | [7][11] |

| Stability | The parent compound, MGA, is stable in various solvents and under a wide range of conditions. Samples have shown stability for up to two years when stored at -10°C. |[10] |

Applications in Research and Development

The primary application of this compound is as an internal standard for the quantification of Melengestrol Acetate residues in biological and environmental samples.[7][10] Its use is critical in regulatory testing for veterinary drug residues in livestock products.

-

Internal Standard: Due to its identical chemical structure and properties to the unlabeled analyte, it co-elutes during chromatography and exhibits similar ionization efficiency in mass spectrometry. The known concentration of the spiked d3-analog allows for precise quantification of the native analyte, correcting for variations during sample preparation and analysis.[7][10]

-

Tracer Studies: It can be used as a tracer in metabolic and pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Melengestrol Acetate.[7]

The unlabeled parent compound, Melengestrol Acetate, is a synthetic progestogen used in veterinary medicine to suppress estrus, improve feed efficiency, and promote growth in heifers.[3][6][12]

Experimental Protocols: Quantitative Analysis via LC-MS

The use of this compound as an internal standard is a well-established methodology, particularly in conjunction with Liquid Chromatography-Mass Spectrometry (LC-MS).

Objective: To accurately quantify Melengestrol Acetate (MGA) in a biological matrix (e.g., bovine fat, liver).

Methodology:

-

Sample Preparation: A known weight of the tissue sample (e.g., 1 gram) is homogenized.

-

Internal Standard Spiking: A precise volume of a known concentration of this compound stock solution is added to the homogenate.

-

Extraction: The analyte and internal standard are extracted from the matrix using an appropriate solvent (e.g., acetonitrile). The sample is then centrifuged, and the supernatant is collected.

-

Clean-up (Solid-Phase Extraction - SPE): The extract is passed through an SPE cartridge (e.g., octadecyl) to remove interfering substances. The analytes are first retained on the cartridge and then eluted with a small volume of solvent.

-

Solvent Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a mobile phase-compatible solvent.

-

LC-MS Analysis:

-

Chromatography: The reconstituted sample is injected into an HPLC system, where MGA and MGA-d3 are separated from remaining matrix components on a C18 column.

-

Mass Spectrometry: The column eluent is introduced into a mass spectrometer, typically using electrospray ionization (ESI). The instrument is set to monitor specific ion transitions for both the analyte and the internal standard.

-

-

Data Analysis: A calibration curve is generated by analyzing standards containing known concentrations of MGA and a fixed concentration of MGA-d3. The peak area ratio of the analyte (MGA) to the internal standard (MGA-d3) is plotted against the concentration of the analyte. The concentration of MGA in the unknown sample is then determined by interpolating its peak area ratio from this calibration curve.

Visualized Workflows

The following diagrams illustrate the key experimental workflow for the application of this compound.

Caption: LC-MS quantification workflow using MGA-d3 as an internal standard.

Caption: Logical relationship in the internal standard quantification method.

References

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. scbt.com [scbt.com]

- 3. Melengestrol acetate - Wikipedia [en.wikipedia.org]

- 4. Melengestrol acetate | 2919-66-6 | FM25044 | Biosynth [biosynth.com]

- 5. caymanchem.com [caymanchem.com]

- 6. chibiotech.com [chibiotech.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. fao.org [fao.org]

- 9. Melengestrol acetate | 2919-66-6 [chemicalbook.com]

- 10. fao.org [fao.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Control of the bovine estrous cycle with melengestrol acetate (MGA): a review - PubMed [pubmed.ncbi.nlm.nih.gov]

Melengestrol Acetate-d3: A Technical Guide to its Structure, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Melengestrol Acetate-d3, a deuterated analog of the synthetic progestin Melengestrol Acetate (B1210297) (MGA). This document covers its chemical structure, physicochemical properties, a plausible synthetic route, and its critical application as an internal standard in the quantitative analysis of MGA residues in biological matrices.

Structure and Physicochemical Properties

This compound is the deuterium-labeled version of Melengestrol Acetate. The deuterium (B1214612) atoms are typically introduced at the acetyl group, resulting in a mass shift that allows for its differentiation from the unlabeled compound in mass spectrometry-based analytical methods.[1]

Chemical Structure:

-

IUPAC Name: [(8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-16-methylidene-3-oxo-1,2,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl] 2,2,2-trideuterioacetate[2]

-

Synonyms: 17-(Acetyloxy-d3)-6-methyl-16-methylenepregna-4,6-diene-3,20-dione, MGA-d3[2][3]

The structural difference between Melengestrol Acetate and its d3 analog lies in the isotopic composition of the acetyl group attached at the C17α position.

Physicochemical Data Summary:

| Property | Value | Reference |

| Molecular Weight | 399.54 g/mol | [2][3] |

| Exact Mass | 399.2489 Da | [2] |

| CAS Number | 1189950-25-1 | [2] |

| Isotopic Purity | ≥98 atom % D | [4] |

| Chemical Purity (Assay) | ≥98% (CP) | [4] |

| Form | Solid | [4] |

| Storage Temperature | 2-8°C | [4] |

| SMILES String | C=C1C[C@@]2([H])[C@]3([H])C=C(C)C4=CC(=O)CC[C@]4(C)[C@@]3([H])CC[C@]2(C)[C@]1(C(C)=O)OC(C([2H])([2H])[2H])=O | [4] |

| InChI Key | UDKABVSQKJNZBH-TWOXOXTASA-N | [4] |

Synthesis of this compound

While the specific, proprietary synthesis protocols for commercially available this compound are not publicly disclosed, a plausible synthetic route can be devised based on established methods for the deuterium labeling of steroids. The most direct approach involves the acylation of the 17-hydroxyl group of a suitable precursor with a deuterated acetylating agent.

Proposed Synthetic Pathway:

A potential precursor for the synthesis is 17-hydroxy-6-methyl-16-methylenepregna-4,6-diene-3,20-dione (Melengestrol). The synthesis would proceed via the following conceptual step:

-

Acetylation with a Deuterated Reagent: The hydroxyl group at the C17 position of Melengestrol is esterified using a deuterated acetylating agent, such as acetic anhydride-d6 or acetyl-d3 chloride, in the presence of a suitable base catalyst (e.g., pyridine (B92270) or triethylamine) and an appropriate solvent (e.g., dichloromethane).

Generalized Experimental Protocol for Deuterated Acetylation:

-

Materials:

-

Melengestrol (precursor)

-

Acetic anhydride-d6 or Acetyl-d3 chloride (deuterating agent)

-

Pyridine or Triethylamine (base catalyst)

-

Dichloromethane (B109758) (solvent)

-

Reagents for workup and purification (e.g., hydrochloric acid, sodium bicarbonate, anhydrous sodium sulfate, silica (B1680970) gel for chromatography)

-

-

Procedure:

-

Dissolve Melengestrol in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Add the base catalyst (e.g., pyridine) to the solution and cool in an ice bath.

-

Slowly add the deuterated acetylating agent (e.g., acetic anhydride-d6) to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for a specified period until the reaction is complete (monitored by TLC or LC-MS).

-

Quench the reaction by adding a dilute aqueous acid solution (e.g., 1M HCl).

-

Separate the organic layer, and wash it sequentially with water, a saturated aqueous solution of sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

-

Confirm the structure and isotopic enrichment of the final product using techniques such as NMR (¹H and ¹³C), and mass spectrometry.

-

Application in Quantitative Analysis: Experimental Protocol

This compound is primarily used as an internal standard for the quantitative analysis of Melengestrol Acetate residues in various biological matrices, particularly in bovine fat and liver tissues, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][5]

Detailed Experimental Protocol for MGA Quantification in Bovine Fat:

This protocol is a composite based on validated methods described in the literature.[5][6]

-

1. Sample Preparation and Extraction:

-

Weigh 5 grams of the homogenized bovine fat sample into a centrifuge tube.

-

Spike the sample with a known amount of this compound internal standard solution.

-

Add 10 mL of 10% ethyl acetate in hexane (B92381) and heat to dissolve the fat.

-

Perform a liquid-liquid extraction by adding 20 mL of acetonitrile (B52724) and vortexing thoroughly.

-

Centrifuge to separate the layers and collect the acetonitrile layer.

-

Repeat the acetonitrile extraction and combine the extracts.

-

-

2. Solid-Phase Extraction (SPE) Clean-up:

-

Condition an octadecylsilanized (C18) SPE cartridge with methanol (B129727) followed by water.

-

Load the combined acetonitrile extract onto the SPE cartridge.

-

Wash the cartridge with a low-polarity solvent (e.g., hexane) to remove lipids and other interferences.

-

Elute the analyte and internal standard with a suitable solvent, such as a mixture of ethyl acetate and hexane.

-

-

3. LC-MS/MS Analysis:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of the initial mobile phase.

-

Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

-

LC Conditions:

-

Column: Octadecylsilanized silica gel column (e.g., C18, 3 mm inner diameter, 150 mm length, 3 µm particle size).[6]

-

Mobile Phase: A gradient elution using 0.1% formic acid in water and 0.1% formic acid in acetonitrile is commonly employed.[7]

-

Flow Rate: A typical flow rate is around 0.4 mL/min.

-

Column Temperature: 40°C.[6]

-

-

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[5]

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Melengestrol Acetate (Analyte): Monitor specific precursor-to-product ion transitions. For example, m/z 397 -> 337.[5]

-

This compound (Internal Standard): Monitor the corresponding mass-shifted transitions, for example, m/z 400 -> 340.

-

-

-

-

4. Quantification:

-

Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte in a series of calibration standards.

-

Determine the concentration of Melengestrol Acetate in the sample by interpolating the peak area ratio from the calibration curve.

-

Visualizing the Analytical Workflow

The following diagram illustrates the key steps in the quantitative analysis of Melengestrol Acetate using this compound as an internal standard.

Caption: Workflow for the quantitative analysis of Melengestrol Acetate.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Synthesis of deuterium labeled cholesterol and steroids and their use for metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of deuterium labeled 17-methyl-testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of C-19 deuterium labelled steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fao.org [fao.org]

- 6. mhlw.go.jp [mhlw.go.jp]

- 7. [Analytical Method for Melengestrol Acetate in Livestock Products Using LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]

Melengestrol Acetate-d3: An In-depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melengestrol (B123420) Acetate (B1210297) (MGA), a synthetic progestin, is widely utilized in the cattle industry for estrus synchronization and growth promotion. Its deuterated analogue, Melengestrol Acetate-d3 (MGA-d3), serves as a valuable internal standard for analytical quantification. This technical guide provides a comprehensive overview of the core mechanism of action of MGA, which is directly applicable to MGA-d3. The document details its primary progestational activity, secondary glucocorticoid effects, and reported weak estrogenic properties. It includes a compilation of quantitative data on receptor binding and biological activity, detailed experimental protocols for key assays, and visual representations of its signaling pathway and experimental workflows.

Introduction

Melengestrol Acetate (MGA) is a potent synthetic steroid derived from progesterone (B1679170).[1][2] Chemically, it is 17α-acetoxy-6-methyl-16-methylenepregna-4,6-diene-3,20-dione.[2] MGA is orally active and primarily used in beef heifers to suppress estrus and improve feed efficiency and weight gain.[3][4] this compound is the deuterated form of MGA and is employed as an internal standard in mass spectrometry-based analytical methods for the accurate quantification of MGA residues in tissues. The mechanism of action of MGA-d3 is considered identical to that of MGA.

This guide focuses on the molecular and physiological mechanisms through which MGA exerts its effects, providing researchers and drug development professionals with a detailed understanding of its pharmacology.

Core Mechanism of Action: Progestational Activity

The principal mechanism of action of MGA is its function as a potent agonist of the progesterone receptor (PR).[1] This high-affinity binding initiates a cascade of events that mimic the effects of endogenous progesterone, leading to the suppression of the female reproductive cycle.

Progesterone Receptor Binding and Activation

MGA exhibits a significantly higher binding affinity for the progesterone receptor compared to endogenous progesterone.[5][6] This strong interaction is the foundation of its high potency. Upon binding to the PR in the cytoplasm, the receptor-ligand complex undergoes a conformational change, dimerizes, and translocates to the nucleus. Inside the nucleus, the complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.

Hypothalamic-Pituitary-Ovarian (HPO) Axis Suppression

The primary physiological consequence of MGA's progestational activity is the suppression of the Hypothalamic-Pituitary-Ovarian (HPO) axis.[6][7] By acting on the hypothalamus and pituitary gland, MGA inhibits the pulsatile secretion of Gonadotropin-Releasing Hormone (GnRH), which in turn suppresses the release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) from the pituitary.[6][7] The suppression of the preovulatory LH surge is a critical step in preventing both behavioral estrus and ovulation.[8][9]

Secondary Pharmacological Activities

Beyond its potent progestational effects, MGA has been reported to interact with other steroid hormone receptors, contributing to a broader pharmacological profile.

Glucocorticoid Activity

In vitro studies have demonstrated that MGA can bind to the glucocorticoid receptor (GR), indicating a secondary glucocorticoid activity.[3][5] This interaction may contribute to some of the metabolic effects observed with MGA administration, although its progestational activity is primary.

Estrogenic and Anti-estrogenic Activity

The estrogenic activity of MGA is less clear. Some studies using MCF-7 cells, a human breast cancer cell line, have shown that MGA can induce cell proliferation at certain concentrations, an effect that can be reduced by an estradiol (B170435) antagonist.[1] However, other studies have reported no significant anti-estrogenic activity.[1]

Quantitative Data

The following tables summarize the available quantitative data on the receptor binding and biological activity of Melengestrol Acetate.

Table 1: Progesterone Receptor Binding Affinity

| Compound | Relative Binding Affinity (%) (vs. Progesterone) | Cell Line/Tissue | Reference |

| Melengestrol Acetate | > Progesterone | MCF-7 cells | [5] |

| Melengestrol Acetate | 73 | Rhesus monkey uterus | [2] |

| Norgestomet | > Melengestrol Acetate | MCF-7 cells | [5] |

| R5020 (synthetic progestin) | > Progesterone | MCF-7 cells | [5] |

Table 2: In Vitro Transcriptional Activation of Steroid Receptors

| Receptor | Compound | Activity Concentration (50-100% maximal transactivation) | Reference |

| Progesterone Receptor (PR) | Melengestrol Acetate | 0.01 nM | [10] |

| Progesterone Receptor (PR) | Metabolite E (2β-hydroxy-MGA) | 0.1 nM | [10] |

| Progesterone Receptor (PR) | Metabolites B, C, D | 1 - 10 nM | [10] |

| Glucocorticoid Receptor (GR) | Melengestrol Acetate | Active | [3][10] |

| Androgen Receptor (AR) | Melengestrol Acetate | No significant activity | [10] |

| Estrogen Receptor α (ERα) | Melengestrol Acetate | No significant activity | [10] |

Table 3: In Vivo Biological Activity

| Species | Effect | Effective Dose | Reference |

| Beef Heifers | Estrus and Ovulation Inhibition | 0.5 mg/day | [8] |

| Beef Heifers | Estrus Synchronization | 0.25 - 0.50 mg/day | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments cited in this guide.

Progesterone Receptor Competitive Binding Assay

Objective: To determine the relative binding affinity of MGA for the progesterone receptor.

Methodology:

-

Cell Culture: MCF-7 human breast cancer cells, which endogenously express the progesterone receptor, are cultured in appropriate media until confluent.

-

Cytosol Preparation: Cells are harvested and homogenized in a buffer to isolate the cytosolic fraction containing the progesterone receptors.

-

Competitive Binding: A constant concentration of radiolabeled progesterone (e.g., [³H]-progesterone) is incubated with the cytosol preparation in the presence of increasing concentrations of unlabeled MGA or other competitor compounds.

-

Separation of Bound and Unbound Ligand: After incubation, unbound steroids are removed, typically by charcoal-dextran adsorption.

-

Quantification: The amount of radiolabeled progesterone bound to the receptor is measured using liquid scintillation counting.

-

Data Analysis: The concentration of MGA that inhibits 50% of the specific binding of the radiolabeled progesterone (IC50) is calculated to determine its relative binding affinity.

In Vitro Transcriptional Activation/Reporter Gene Assay

Objective: To assess the agonist activity of MGA on various steroid hormone receptors.

Methodology:

-

Cell Line and Plasmids: A suitable mammalian cell line is co-transfected with two plasmids:

-

An expression vector for the specific human steroid receptor (e.g., PR, GR, AR, or ERα).

-

A reporter plasmid containing a hormone response element upstream of a reporter gene (e.g., luciferase). For PR, GR, and AR, a Mouse Mammary Tumor Virus (MMTV) promoter is often used, while an Estrogen Response Element (ERE) is used for ERα.[10]

-

-

Treatment: The transfected cells are treated with varying concentrations of MGA or control compounds.

-

Cell Lysis and Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer following the addition of a luciferin (B1168401) substrate.

-

Data Analysis: The level of luciferase expression is indicative of the transcriptional activation of the receptor by the compound. Dose-response curves are generated to determine the potency and efficacy of MGA.

In Vivo Estrus and Ovulation Inhibition Assay in Beef Heifers

Objective: To confirm the in vivo efficacy of MGA in suppressing estrus and ovulation.

Methodology:

-

Animal Selection and Synchronization: Cycling beef heifers are selected and their estrous cycles are synchronized using a standard protocol, such as injections of prostaglandin (B15479496) F2α (PGF2α).[8]

-

Treatment Groups: Heifers are randomly assigned to a treatment group (receiving a daily oral dose of MGA, e.g., 0.5 mg/day) or a control group (receiving a placebo).[8]

-

Estrus Detection: Heifers are observed for signs of behavioral estrus at regular intervals.

-

Blood Sampling and Hormone Analysis: Blood samples are collected daily to measure circulating concentrations of progesterone and at more frequent intervals to detect the LH surge.

-

Determination of Ovulation: Ovulation is typically confirmed by a post-estrus rise in plasma progesterone concentrations, indicative of corpus luteum formation.

-

Data Analysis: The incidence of estrus, LH surges, and ovulation are compared between the MGA-treated and control groups.

Conclusion

The mechanism of action of this compound is identical to that of Melengestrol Acetate and is primarily driven by its potent agonistic activity at the progesterone receptor. This leads to the effective suppression of the HPO axis, resulting in the inhibition of estrus and ovulation. While secondary glucocorticoid and potential weak estrogenic activities have been noted, its progestational effects are the cornerstone of its clinical and agricultural applications. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and professionals in the field of drug development and animal science to further investigate and utilize this compound.

References

- 1. Basis of melengestrol acetate action as a progestin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Melengestrol acetate - Wikipedia [en.wikipedia.org]

- 3. Melengestrol Acetate (Veterinary Medicinal Products) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fao.org [fao.org]

- 5. Binding of progestins to the glucocorticoid receptor. Correlation to their glucocorticoid-like effects on in vitro functions of human mononuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Melengestrol acetate [sitem.herts.ac.uk]

- 8. Melengestrol acetate blocks the preovulatory surge of luteinizing hormone, the expression of behavioral estrus, and ovulation in beef heifers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fao.org [fao.org]

- 10. fao.org [fao.org]

physical and chemical properties of Melengestrol Acetate-d3

An in-depth examination of the physical and chemical properties, analytical methodologies, and biological context of Melengestrol Acetate-d3, a crucial tool in residue analysis and metabolic studies.

Introduction

Melengestrol Acetate (B1210297) (MGA) is a synthetic progestational steroid used in veterinary medicine, primarily in beef heifers, to improve feed efficiency, promote growth, and suppress estrus.[1][2][3] this compound is the deuterium-labeled analogue of MGA. The incorporation of three deuterium (B1214612) atoms into the acetate moiety creates a stable, heavier isotopologue, making it an ideal internal standard for quantitative analysis by mass spectrometry.[4] Its use is critical for achieving accurate and precise measurements of MGA residues in various biological matrices, a key aspect of food safety and regulatory compliance. This guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its use, and visualizations of relevant analytical workflows and biological pathways.

Physical and Chemical Properties

This compound is a white to off-white solid.[1] While specific data for the deuterated form is limited, the physical and chemical properties are expected to be nearly identical to those of unlabeled Melengestrol Acetate.

Table 1: Physicochemical Properties of Melengestrol Acetate and this compound

| Property | Melengestrol Acetate | This compound |

| Appearance | Off white-to-light yellow powder[1] | Solid |

| Molecular Formula | C₂₅H₃₂O₄[1][5] | C₂₅H₂₉D₃O₄[6] |

| Molecular Weight | 396.52 g/mol [5] | 399.54 g/mol [6] |

| Melting Point | 224-226 °C[1][5] or 202-204 °C[7][8][9] | Not explicitly reported, but expected to be similar to MGA |

| Boiling Point | ~440.2 °C (estimate)[8] | Not reported |

| Solubility | Water: 1.06 mg/L[1][2] DMSO: 25 mg/mL[10][11] Ethanol: Soluble[12] Chloroform: Sparingly soluble[8][9] Ethyl Acetate: Slightly soluble[8][9] Methanol (B129727): Slightly soluble[8][9] | Not explicitly reported, but expected to be similar to MGA |

| Storage Temperature | 10°C - 25°C, protect from light[13] | 2-8°C |

| Purity | - | ≥98% (CP) |

| Isotopic Purity | - | ≥98 atom % D |

| Unlabeled CAS Number | 2919-66-6[1][5][7] | - |

| Optical Rotation | [α]D²³ -127° (c=0.31 in chloroform)[1][5] | Not reported |

| UV Maximum | 287.5 nm (in ethanol)[5] | Not reported |

Experimental Protocols

This compound is primarily used as an internal standard in analytical methods for the quantification of MGA residues in animal tissues. The following is a generalized protocol based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Quantification of Melengestrol Acetate in Bovine Tissues using LC-MS/MS

This protocol outlines the extraction, clean-up, and analysis of MGA from bovine fat and liver, employing MGA-d3 as an internal standard.

3.1.1. Reagents and Materials

-

Melengestrol Acetate (MGA) reference standard

-

This compound (MGA-d3) internal standard

-

Acetonitrile (B52724) (HPLC grade)

-

n-Hexane (HPLC grade)

-

Methanol (HPLC grade)

-

Ethyl Acetate (HPLC grade)

-

Formic Acid

-

Anhydrous Sodium Sulfate (B86663)

-

Water (deionized or HPLC grade)

-

Octadecylsilanized silica (B1680970) gel (C18) solid-phase extraction (SPE) cartridges

3.1.2. Sample Preparation and Extraction

-

Homogenization: Weigh 5.0 g of the tissue sample (e.g., fat) into a centrifuge tube.

-

Internal Standard Spiking: Fortify the sample with a known concentration of this compound.

-

Extraction from Fat:

-

Add 10% ethyl acetate in hexane (B92381) and heat to dissolve/extract the fat.

-

Partition the extract with heated acetonitrile.

-

Collect the acetonitrile phase.[1]

-

-

Extraction from Liver/Muscle/Kidney:

-

Add 50 mL of acetonitrile saturated with n-hexane, 50 mL of n-hexane, and 1 mL of acetic acid.

-

Homogenize the mixture for 1-2 minutes.

-

Add anhydrous sodium sulfate and homogenize for another 2 minutes.

-

Centrifuge and collect the acetonitrile layer.

-

-

Solvent Evaporation: Evaporate the acetonitrile extract to dryness under a gentle stream of nitrogen at a temperature below 40°C.

3.1.3. Clean-up using Solid-Phase Extraction (SPE)

-

Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by 0.1% formic acid in water.

-

Sample Loading: Reconstitute the dried extract in a suitable solvent (e.g., hexane) and load it onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge to remove interfering substances.

-

Elution: Elute the analytes (MGA and MGA-d3) with a suitable solvent, such as 60:40 hexane:acetone.[1]

-

Final Preparation: Evaporate the eluate to dryness and reconstitute the residue in a known volume of the mobile phase for LC-MS/MS analysis.

3.1.4. LC-MS/MS Analysis

-

Chromatographic Separation: Use a C18 HPLC column with a gradient elution of a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

-

Mass Spectrometric Detection: Employ a tandem mass spectrometer with a positive electrospray ionization (ESI) source. Monitor the specific precursor-to-product ion transitions for both MGA and MGA-d3.

-

Quantification: The concentration of MGA in the sample is determined by comparing the peak area ratio of the analyte to the internal standard (MGA-d3) against a calibration curve prepared with known concentrations of MGA and a constant concentration of MGA-d3.

Mandatory Visualizations

Analytical Workflow

The following diagram illustrates the general workflow for the quantitative analysis of Melengestrol Acetate in biological samples using this compound as an internal standard.

Caption: Workflow for MGA analysis using MGA-d3.

Biological Mechanism of Action

Melengestrol Acetate, as a progestin, exerts its biological effects by interacting with the progesterone (B1679170) receptor. This interaction influences the hypothalamic-pituitary-gonadal (HPG) axis, leading to the suppression of estrus.

Caption: Progestin-mediated suppression of the HPG axis.

Conclusion

This compound is an indispensable tool for the accurate quantification of its unlabeled analogue in various biological matrices. Its stable isotopic labeling ensures minimal interference and high precision in mass spectrometric analyses. The detailed protocols and workflows presented in this guide are intended to provide researchers, scientists, and drug development professionals with a solid foundation for the application of this compound in their respective fields. A thorough understanding of its properties and analytical methodologies is paramount for ensuring food safety and for advancing research in veterinary endocrinology and metabolism.

References

- 1. fao.org [fao.org]

- 2. fao.org [fao.org]

- 3. fao.org [fao.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Melengestrol Acetate [drugfuture.com]

- 6. scbt.com [scbt.com]

- 7. Melengestrol acetate VETRANAL , analytical standard 2919-66-6 [sigmaaldrich.com]

- 8. Melengestrol acetate - pharmaceutical raw materials both for vet and human [cnarshine.com]

- 9. Melengestrol acetate | 2919-66-6 [chemicalbook.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. selleckchem.com [selleckchem.com]

- 13. Melengestrol acetate | 2919-66-6 | FM25044 | Biosynth [biosynth.com]

Melengestrol Acetate-d3: A Technical Guide for Researchers

CAS Number: 162462-73-9

This technical guide provides an in-depth overview of Melengestrol (B123420) Acetate-d3, a deuterated analog of the synthetic progestin Melengestrol Acetate (B1210297) (MGA). This document is intended for researchers, scientists, and drug development professionals, offering comprehensive data, experimental protocols, and visualizations of relevant biological pathways and analytical workflows.

Core Compound Data

Melengestrol Acetate-d3 is primarily utilized as an internal standard in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), for the precise determination of Melengestrol Acetate in various biological and environmental matrices. The stable isotope label allows for correction of matrix effects and variations in sample preparation and instrument response.

It is important to note that while the most consistently cited CAS number for this compound is 162462-73-9, some suppliers may list other CAS numbers, and there is potential for confusion with the deuterated form of a similar compound, Megestrol Acetate-d3. Researchers should verify the identity of the standard with the supplier's technical documentation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 17-(Acetyloxy-d3)-6-methyl-16-methylenepregna-4,6-diene-3,20-dione | [1] |

| Molecular Formula | C₂₅H₂₉D₃O₄ | [1] |

| Molecular Weight | 399.54 g/mol | |

| Purity (Typical) | ≥98% (CP), ≥98 atom % D | |

| Appearance | Solid | |

| Storage Temperature | 2-8°C |

Analytical Applications and Experimental Protocols

This compound is a critical tool for the accurate quantification of MGA residues in tissues such as fat, liver, and muscle, which is essential for food safety monitoring and pharmacokinetic studies.

Quantification of Melengestrol Acetate in Bovine Tissues using LC-MS/MS with this compound Internal Standard

This protocol is adapted from validated methods for the analysis of MGA residues in bovine tissues[2][3][4].

2.1.1. Sample Preparation: Extraction and Clean-up

-

Homogenization and Extraction:

-

Weigh 5-10 g of homogenized tissue sample (e.g., fat, liver) into a centrifuge tube.

-

Add an appropriate amount of this compound internal standard solution.

-

Add 50 mL of acetonitrile (B52724) saturated with n-hexane and 1 mL of acetic acid[3].

-

Homogenize the mixture for 1-2 minutes.

-

Add anhydrous sodium sulfate, and homogenize again for 2 minutes[3].

-

Centrifuge at approximately 3,000 rpm for 5 minutes.

-

Collect the acetonitrile (lower) layer.

-

-

Solid-Phase Extraction (SPE) Clean-up:

-

Condition an octadecylsilanized (C18) silica (B1680970) gel SPE cartridge (e.g., 1,000 mg) with methanol (B129727) followed by 0.1% formic acid in methanol/water[3].

-

Load the extracted sample solution onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the analyte and internal standard with a suitable solvent, such as 0.1% formic acid in methanol[3].

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature below 40°C.

-

Reconstitute the residue in a known volume of a suitable solvent (e.g., acetonitrile/0.1% formic acid, 1:3, v/v) for LC-MS/MS analysis[3].

-

2.1.2. Instrumental Analysis: LC-MS/MS Parameters

-

Chromatographic Column: Octadecylsilanized silica gel column (e.g., 3 mm inner diameter, 150 mm length, 3.5 µm particle size)[3].

-

Mobile Phase: A gradient elution using solvents such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile is commonly employed[4].

-

Ionization Mode: Positive electrospray ionization (ESI+)[2].

-

Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode.

Table 2: Example Mass Spectrometric Parameters for MGA and MGA-d3

| Analyte | Precursor Ion (m/z) | Product Ions (m/z) |

| Melengestrol Acetate (MGA) | 397 | 337, 438 |

| This compound (MGA-d3) | 400 | 349, 441 |

Note: The specific product ions and collision energies should be optimized for the instrument in use.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For GC-MS analysis, derivatization of the purified extracts is often necessary.

2.2.1. Derivatization

-

The purified extract from the SPE clean-up is evaporated to dryness.

-

A derivatizing agent, such as heptafluorobutyric acid anhydride (B1165640) (HFBA), is added to the residue and heated to form a stable derivative suitable for GC analysis[2].

2.2.2. Instrumental Analysis: GC-MS Parameters

-

Gas Chromatograph: Equipped with a suitable capillary column.

-

Mass Spectrometer: Operated in selected ion monitoring (SIM) or MRM mode.

Table 3: Example Monitored Ions for GC-MS Analysis of MGA and MGA-d3 Derivatives

| Analyte (HFBA derivative) | Monitored Ions (m/z) | |---|---|---| | Melengestrol Acetate (MGA) | 489, 533, 592 | | this compound (MGA-d3) | 492, 536, 595 |

Biological Activity and Signaling Pathways

As a synthetic progestin, melengestrol acetate exerts its biological effects primarily through interaction with progesterone (B1679170) receptors (PRs). The signaling pathways are complex, involving both classical genomic and non-genomic mechanisms.

Progesterone Receptor Signaling

Melengestrol acetate binds to intracellular progesterone receptors (PR-A and PR-B), which are ligand-activated transcription factors. Upon binding, the receptor-ligand complex translocates to the nucleus, dimerizes, and binds to progesterone response elements (PREs) on the DNA, thereby modulating the transcription of target genes. This can lead to various cellular responses, including changes in proliferation and differentiation.

Caption: Classical genomic signaling pathway of Melengestrol Acetate via the progesterone receptor.

Regulation of the Hypothalamic-Pituitary-Gonadal (HPG) Axis

Progestins like melengestrol acetate play a crucial role in regulating the reproductive cycle by exerting negative feedback on the hypothalamic-pituitary-gonadal (HPG) axis. This action suppresses the release of gonadotropins, thereby inhibiting estrus and ovulation.

Caption: Negative feedback mechanism of Melengestrol Acetate on the HPG axis.

Experimental Workflow Overview

The following diagram illustrates a typical workflow for the quantitative analysis of Melengestrol Acetate using this compound as an internal standard.

Caption: General workflow for the analysis of MGA using a deuterated internal standard.

References

An In-depth Technical Guide to Melengestrol Acetate-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Melengestrol (B123420) Acetate-d3, a deuterated form of the synthetic progestin Melengestrol Acetate (B1210297) (MGA). This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their studies. It covers the core physicochemical properties, detailed analytical methodologies, and the role of Melengestrol Acetate-d3 in quantitative analysis.

Core Physicochemical and Isotopic Data

This compound is a stable isotope-labeled version of Melengestrol Acetate, a compound used in veterinary medicine. The incorporation of deuterium (B1214612) atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of the parent compound. The key properties are summarized below.

| Property | Value | Source |

| Chemical Formula | C₂₅H₂₉D₃O₄ | [1] |

| Molecular Weight | 399.54 g/mol | [1][2][3] |

| Alternate Names | 17-(Acetyloxy-d3)-6-methyl-16-methylenepregna-4,6-diene-3,20-dione | [1] |

| Isotopic Purity | ≥98 atom % D | |

| Chemical Purity | ≥98% (CP) | |

| Form | Solid | |

| Storage Temperature | 2-8°C |

For comparison, the properties of the unlabeled Melengestrol Acetate are provided in the table below.

| Property | Value | Source |

| Chemical Formula | C₂₅H₃₂O₄ | |

| Molecular Weight | 396.52 g/mol | |

| CAS Number | 2919-66-6 | |

| Appearance | Light yellow crystalline powder | |

| Melting Point | 202.0 – 204.0°C |

Experimental Protocols: Quantification in Biological Matrices

This compound is primarily used as an internal standard in the quantification of Melengestrol Acetate in various biological samples, particularly in animal tissues, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation and Extraction

The following protocol is a generalized procedure for the extraction of Melengestrol Acetate from animal tissues, where this compound would be introduced as an internal standard at the beginning of the process.

-

Homogenization: Weigh 10.0 g of the tissue sample (e.g., muscle, fat, liver, kidney). Add 50 mL of acetonitrile (B52724) saturated with n-hexane, 50 mL of n-hexane, and 1 mL of acetic acid. Homogenize the mixture for 1-2 minutes.

-

Salting Out: Add 20 g of anhydrous sodium sulfate (B86663) and homogenize for another 2 minutes.

-

Phase Separation: Centrifuge the homogenate at 3,000 rpm for 5 minutes.

-

Extraction: Discard the upper n-hexane layer and collect the acetonitrile layer. Add an additional 50 mL of acetonitrile to the remaining solid residue, homogenize for 2 minutes, and centrifuge again.

-

Pooling and Concentration: Combine the acetonitrile extracts and adjust the final volume to 100 mL with acetonitrile. Take a 5 mL aliquot of this solution and concentrate it to dryness at a temperature below 40°C.

Solid-Phase Extraction (SPE) Cleanup

To remove interfering substances, the extracted sample undergoes a cleanup step using an octadecylsilanized silica (B1680970) gel cartridge.

-

Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of 0.1 vol% formic acid in methanol (1:4, v/v).

-

Sample Loading: Dissolve the dried extract from the previous step in a small volume of the conditioning solvent and load it onto the conditioned SPE cartridge.

-

Elution: Elute the analyte and the internal standard with 15 mL of 0.1 vol% formic acid in methanol (1:4, v/v).

-

Final Preparation: Collect the entire eluate, concentrate it to dryness, and reconstitute the residue in a suitable solvent for LC-MS/MS analysis, such as a mixture of acetonitrile and 0.1 vol% formic acid.

LC-MS/MS Analysis

The purified extract is then analyzed by LC-MS/MS. The chromatographic separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of acetonitrile and water, both containing a small amount of formic acid to improve ionization.

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode, and the analytes are detected using Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for Melengestrol Acetate and its deuterated internal standard are monitored for quantification.

| Compound | Precursor Ion (m/z) | Product Ions (m/z) |

| Melengestrol Acetate | 397 | 337, 438 |

| This compound | 400 | 349, 441 |

The quantification of Melengestrol Acetate in the sample is performed by calculating the ratio of the peak area of the analyte to the peak area of the internal standard (this compound) and comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.

Workflow for Analysis of Melengestrol Acetate using this compound

The following diagram illustrates the general workflow for the quantitative analysis of Melengestrol Acetate in biological samples using this compound as an internal standard.

Caption: Workflow for the quantitative analysis of Melengestrol Acetate.

Mechanism of Action of Melengestrol Acetate

Melengestrol Acetate is a synthetic progestin that acts as an agonist for the progesterone (B1679170) receptor. Its high affinity for this receptor allows it to mimic the effects of the natural hormone progesterone. In veterinary medicine, this action is utilized to suppress estrus and promote growth in cattle. The binding of Melengestrol Acetate to the progesterone receptor initiates a signaling cascade that ultimately leads to the physiological responses associated with progestins. This compound, being structurally and chemically almost identical, is expected to follow the same biological pathways.

The following diagram provides a simplified representation of the progesterone receptor signaling pathway, which is the primary mechanism of action for Melengestrol Acetate.

Caption: Simplified signaling pathway of Melengestrol Acetate.

References

An In-depth Technical Guide to the Isotopic Purity of Melengestrol Acetate-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methods and data related to determining the isotopic purity of Melengestrol Acetate-d3 (MGA-d3). This compound is the deuterated analog of Melengestrol Acetate (MGA), a synthetic progestogen. The incorporation of deuterium (B1214612) isotopes makes MGA-d3 an invaluable internal standard for quantitative analysis of MGA in various matrices by mass spectrometry.[1] Accurate characterization of its isotopic purity is crucial for ensuring the precision and reliability of such analytical methods.

Quantitative Data Summary

The isotopic purity of commercially available this compound is typically specified to be high, ensuring minimal interference from the unlabeled analyte. The key specifications are summarized in the table below.

| Parameter | Value | Source |

| Isotopic Purity | ≥98 atom % D | [2] |

| Chemical Purity | ≥98% (CP) | [2] |

| Mass Shift | M+3 | [2] |

| Molecular Formula | C₂₅H₂₉D₃O₄ | [3] |

| Molecular Weight | 399.54 | [2][3] |

Experimental Protocols

The determination of isotopic purity of this compound is primarily accomplished using Liquid Chromatography-Mass Spectrometry (LC-MS). The following protocol outlines a typical workflow for this analysis.

Sample Preparation

For the analysis of a pure reference standard, sample preparation is straightforward:

-

Stock Solution Preparation: Accurately weigh a small amount of this compound reference standard.

-

Dissolution: Dissolve the standard in a suitable organic solvent, such as methanol (B129727) or acetonitrile, to a known concentration (e.g., 1 mg/mL).

-

Working Solution: Prepare a dilute working solution (e.g., 1 µg/mL) from the stock solution using the initial mobile phase composition as the diluent to ensure compatibility with the LC-MS system.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

The isotopic distribution of this compound is determined by analyzing the prepared solution using an LC-MS system. A high-resolution mass spectrometer (HRMS) is ideal for this purpose as it can resolve the isotopic peaks of the different isotopologues.

a) Liquid Chromatography Conditions

-

Column: Octadecylsilanized silica (B1680970) gel (C18), e.g., 3 mm internal diameter, 150 mm length, 3 µm particle size.[4]

-

Mobile Phase A: 0.1% Formic Acid in Water.[5]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[5]

-

Column Temperature: 40°C.[4]

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Gradient: A linear gradient is typically employed to ensure good peak shape and separation from any potential impurities. A representative gradient is as follows:

| Time (min) | % Mobile Phase B |

| 0.0 | 50 |

| 10.0 | 95 |

| 12.0 | 95 |

| 12.1 | 50 |

| 15.0 | 50 |

b) Mass Spectrometry Conditions

-

Instrument: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[6]

-

Monitored Ions: The analysis involves monitoring the mass-to-charge ratios (m/z) of the protonated molecules of Melengestrol Acetate and its deuterated isotopologues.

-

Data Acquisition: Full scan mode is used to capture the entire isotopic cluster of the analyte.

Data Analysis and Isotopic Purity Calculation

The isotopic purity (atom % D) is calculated from the relative intensities of the isotopic peaks in the mass spectrum.

-

Acquire Mass Spectrum: Obtain the mass spectrum of the this compound standard, focusing on the region around m/z 400.

-

Identify Isotopologue Peaks: Identify the peaks corresponding to the different isotopologues:

-

d₀ (unlabeled MGA): m/z 397

-

d₁: m/z 398

-

d₂: m/z 399

-

d₃ (fully labeled MGA-d3): m/z 400

-

-

Correct for Natural Isotope Abundance: The measured intensities must be corrected for the natural abundance of ¹³C. The natural abundance of ¹³C is approximately 1.1%. For a molecule like MGA with 25 carbon atoms, the contribution of the ¹³C isotope to the M+1 peak is significant. The correction is performed using established algorithms or specialized software.

-

Calculate Atom % D: After correction, the atom percent deuterium is calculated using the following formula:

Atom % D = [(Σ (n * Iₙ)) / (3 * Σ Iₙ)] * 100

Where:

-

n is the number of deuterium atoms in the isotopologue (0, 1, 2, or 3).

-

Iₙ is the corrected intensity of the isotopologue peak.

-

The denominator represents the total possible deuterium incorporation (3 deuterium atoms in this case).

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for determining the isotopic purity of this compound.

Logical Relationship of Purity Assessment

References

Melengestrol Acetate-d3: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety and handling of Melengestrol Acetate-d3 (MGA-d3), a deuterated analog of the synthetic progestin, Melengestrol Acetate (MGA). MGA-d3 is primarily utilized as an internal standard in analytical chemistry for the quantification of MGA residues in various matrices.[1][2] This document outlines the known chemical and physical properties, toxicological data, and detailed procedures for safe handling, storage, and disposal. It also includes experimental protocols for relevant analytical methods and a visualization of the progesterone (B1679170) receptor signaling pathway, the primary mechanism of action for MGA. This guide is intended for laboratory personnel, researchers, and drug development professionals who handle this compound.

Chemical and Physical Properties

This compound is a synthetic steroid and a deuterated derivative of progesterone.[1][2] The deuterium (B1214612) labeling provides a distinct mass spectrometric signature, making it an ideal internal standard for isotope dilution analysis.[1]

| Property | Value | Reference |

| Chemical Name | 17-(Acetyloxy-d3)-6-methyl-16-methylenepregna-4,6-diene-3,20-dione | [3] |

| Synonyms | MGA-d3 | N/A |

| Molecular Formula | C₂₅H₂₉D₃O₄ | [4] |

| Molecular Weight | 399.54 g/mol | [4] |

| Appearance | Solid | [4] |

| Storage Temperature | 2-8°C | [4] |

| Isotopic Purity | ≥98 atom % D | [4] |

| Chemical Purity | ≥98% (CP) | [4] |

Toxicological Data

| Parameter | Value | Species | Notes | Reference |

| NOAEL | 1.5 µg/kg bw/day | Rhesus Monkey | Based on a one-menstrual-cycle oral study. | [5] |

| LOAEL | 5 µg/kg bw/day | Cynomolgus Monkey | Based on a three-menstrual-cycle oral study, considered close to the biological threshold. | [5][9] |

| Carcinogenicity | Not classified as a direct carcinogen. | Mouse | Increased incidence of mammary gland tumors observed at high doses, likely due to MGA-induced hyperprolactinemia. | [5] |

| Genotoxicity | No evidence of genotoxicity relevant to human health. | In vitro studies | N/A | [5] |

| LD50 | No data available | N/A | N/A | N/A |

Safety and Handling

As a potent steroidal compound, this compound should be handled with appropriate precautions to minimize exposure.

Personal Protective Equipment (PPE)

-

Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times when handling the compound.

-

Eye Protection: Safety glasses or goggles are mandatory to protect against accidental splashes.

-

Lab Coat: A lab coat should be worn to protect clothing and skin.

-

Respiratory Protection: For operations that may generate dust or aerosols, a properly fitted respirator should be used in a well-ventilated area or a fume hood.

Engineering Controls

-

Fume Hood: All weighing and handling of the solid compound should be performed in a chemical fume hood to prevent inhalation of dust.[10]

-

Ventilation: Ensure adequate general laboratory ventilation.

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of dust.

-

Wash hands thoroughly after handling.

-

Prepare solutions in a fume hood.

-

Use dedicated equipment and clean it thoroughly after use.

Storage

-

Store in a tightly sealed, clearly labeled container.

-

Keep in a cool, dry, and well-ventilated area at the recommended temperature of 2-8°C.[4]

-

Store away from incompatible materials such as strong oxidizing agents.

Disposal

Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.[11][12]

-

Solid Waste: Collect in a designated, labeled hazardous waste container.

-

Liquid Waste: Collect in a designated, labeled hazardous waste container. Do not pour down the drain.[11]

-

Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing, the container can be disposed of as regular waste.[11]

Experimental Protocols

General Protocol for Preparation of a Standard Solution

This protocol describes the preparation of a stock solution of this compound for use as an internal standard.

-

Materials:

-

This compound solid

-

Volumetric flask (Class A)

-

Analytical balance

-

Solvent (e.g., methanol (B129727), acetonitrile (B52724), or DMSO)

-

Pipettes and pipette tips

-

-

Procedure:

-

Tare the analytical balance with a clean weighing paper or boat.

-

Carefully weigh the desired amount of MGA-d3 solid in a fume hood.

-

Record the exact weight.

-

Quantitatively transfer the weighed MGA-d3 to a volumetric flask of appropriate size.

-

Add a small amount of the chosen solvent to dissolve the solid.

-

Once dissolved, fill the flask to the mark with the solvent.

-

Cap the flask and invert several times to ensure a homogenous solution.

-

Store the stock solution at the recommended temperature, protected from light.

-

Analytical Method for Residue Analysis (Adapted from MGA protocols)

This method is a general procedure for the analysis of MGA in tissue samples using MGA-d3 as an internal standard, based on published methods for MGA.[13][14][15]

-

Sample Preparation (Extraction):

-

Weigh 10.0 g of the homogenized tissue sample (e.g., muscle, fat, liver).[13]

-

Add 50 mL of acetonitrile saturated with n-hexane, 50 mL of n-hexane, and 1 mL of acetic acid.[13]

-

Homogenize the mixture for 1 minute.[13]

-

Add a known amount of MGA-d3 internal standard solution.

-

Add 20 g of anhydrous sodium sulfate (B86663) and homogenize for another 2 minutes.[13]

-

Centrifuge at 3,000 rpm for 5 minutes.[13]

-

Collect the acetonitrile layer.[13]

-

-

Clean-up (Solid-Phase Extraction):

-

Condition an octadecylsilanized silica (B1680970) gel cartridge (1,000 mg) with 5 mL of methanol followed by 5 mL of 0.1 vol% formic acid/methanol (1:4, v/v).[13]

-

Load the extracted acetonitrile solution onto the cartridge.[13]

-

Elute the analytes with 15 mL of 0.1 vol% formic acid/methanol (1:4, v/v).[13]

-

Collect the eluate and concentrate it under a stream of nitrogen at a temperature below 40°C.[13]

-

Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.[13]

-

-

LC-MS/MS Analysis:

-

Column: Octadecylsilanized silica gel column.[15]

-

Mobile Phase: Gradient elution with 0.1 vol% formic acid in water and 0.1 vol% formic acid in acetonitrile.[15]

-

Ionization: Positive ion electrospray ionization (ESI+).[15]

-

Detection: Tandem mass spectrometry (MS/MS) monitoring for the specific precursor and product ions of MGA and MGA-d3.

-

Mechanism of Action and Signaling Pathway

Melengestrol Acetate is a potent progestin, meaning it acts as an agonist for the progesterone receptor (PR).[16] The binding of MGA to the PR initiates a signaling cascade that ultimately modulates gene expression in target cells.

Progesterone Receptor Signaling Pathway

Caption: Progesterone Receptor (PR) signaling pathway initiated by Melengestrol Acetate.

Conclusion

This compound is a valuable tool for analytical applications, particularly for the quantification of its non-deuterated counterpart. Due to its potent hormonal activity, it is imperative that this compound is handled with strict adherence to safety protocols. This guide provides a foundational understanding of the safety and handling procedures for MGA-d3. Researchers should always consult the specific Safety Data Sheet (SDS) provided by the manufacturer and follow all institutional and regulatory guidelines for handling potent compounds. Further research is needed to fully characterize the specific toxicological properties of the deuterated form.

References

- 1. avmajournals.avma.org [avmajournals.avma.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. GraphViz Examples and Tutorial [graphs.grevian.org]

- 4. This compound ≥98 atom % D, ≥98% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Synthetic procedures for the preparation of deuterium-labeled analogs of naturally occurring steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]

- 9. WHO | JECFA [apps.who.int]

- 10. Reducing Exposure to Airborne Hormones during Compounding - Sentry Air Systems, Inc. [sentryair.com]

- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]

- 12. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. devtoolsdaily.com [devtoolsdaily.com]

A Technical Guide to the Solubility of Melengestrol Acetate-d3 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the solubility characteristics of Melengestrol Acetate-d3 (MGA-d3). It includes quantitative solubility data in common organic solvents, detailed experimental protocols for solubility determination, and relevant biochemical pathway information to support research and development activities.

A Note on Deuterated Isotopes: this compound is a stable, deuterium-labeled version of Melengestrol Acetate (B1210297) (MGA)[1][2]. It is primarily utilized as an internal standard in analytical techniques, such as mass spectrometry, for the precise quantification of MGA in various matrices[3]. The replacement of three hydrogen atoms with deuterium (B1214612) atoms in the acetate group results in a negligible change to the molecule's overall size, polarity, and intermolecular forces[4][5]. Consequently, the solubility profile of MGA-d3 is considered virtually identical to that of its non-deuterated counterpart, MGA. The data presented herein is for Melengestrol Acetate and can be directly applied to its d3-labeled form.

Quantitative Solubility Data

Melengestrol Acetate, a synthetic progestogen, is a lipophilic steroid, exhibiting poor solubility in aqueous solutions and higher solubility in organic solvents[6][7]. The following table summarizes the available quantitative and qualitative solubility data for Melengestrol Acetate in various common laboratory solvents.

| Solvent | Type | Solubility | Concentration (mM) | Notes | Source(s) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ~10 - 25 mg/mL | ~25.2 - 63.1 mM | Requires sonication to achieve higher concentrations. | [5][8] |

| Ethanol | Polar Protic | 10 mg/mL | 25.21 mM | [8] | |

| Chloroform | Nonpolar | Soluble / Sparingly Soluble | Not Specified | [9][10] | |

| Ethyl Acetate | Polar Aprotic | Soluble / Slightly Soluble | Not Specified | [9][10] | |

| Methanol | Polar Protic | Slightly Soluble | Not Specified | [9] | |

| Water | Polar Protic | 1.06 mg/L (0.00106 mg/mL) | 0.0027 mM | Considered Insoluble. | [7][11][12] |

Experimental Protocol: Thermodynamic Solubility Determination

The most reliable and widely recognized method for determining the thermodynamic solubility of a sparingly soluble compound like Melengestrol Acetate is the Shake-Flask Method . This method measures the equilibrium concentration of a solute in a solvent at a specific temperature.[13][14]

Objective: To determine the saturation solubility of MGA-d3 in a given organic solvent.

Materials:

-

This compound (solid powder)

-

Solvent of interest (e.g., DMSO, Ethanol)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge capable of separating fine suspensions

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV/Vis or MS)

-

Analytical balance

-

Volumetric flasks and pipettes

Methodology:

-

Preparation: Add an excess amount of solid MGA-d3 to a vial containing a known volume of the solvent. The excess solid is crucial to ensure that a saturated solution is formed in equilibrium with the undissolved solid phase[13].

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C). The samples are typically agitated for an extended period, often 24 to 72 hours, to ensure that equilibrium is reached[14].

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To completely separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining microscopic particles, the collected supernatant should be immediately filtered through a syringe filter (0.22 µm). This step is critical to avoid artificially high solubility readings.

-

Quantification:

-

Prepare a series of standard solutions of MGA-d3 of known concentrations in the same solvent.

-

Dilute the filtered sample solution with the solvent to a concentration that falls within the linear range of the standard curve.

-

Analyze the standard solutions and the diluted sample solution using a validated HPLC method.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.

-

-

Calculation: Determine the concentration of MGA-d3 in the diluted sample from the calibration curve. Calculate the original solubility in the saturated solution by multiplying this concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

Below is a graphical representation of the experimental workflow for the shake-flask solubility determination method.

Mechanism of Action: Progesterone (B1679170) Receptor Signaling

Melengestrol Acetate is a potent progestin, meaning it functions as an agonist for the progesterone receptor (PR)[6]. Like other steroid hormones, its mechanism of action involves binding to intracellular receptors and modulating gene expression. Understanding this pathway is crucial for researchers in drug development.

-

Cellular Entry: Being lipophilic, MGA diffuses passively across the cell membrane into the cytoplasm.

-

Receptor Binding: In the cytoplasm or nucleus, MGA binds to the progesterone receptor, which is often complexed with heat shock proteins (HSPs). This binding event causes the HSPs to dissociate.

-

Dimerization & Translocation: The activated MGA-receptor complexes then form dimers (homodimers). These dimers are translocated into the nucleus.

-

DNA Binding: Within the nucleus, the dimer binds to specific DNA sequences known as Progesterone Response Elements (PREs) located in the promoter regions of target genes.

-

Gene Transcription: The binding of the dimer to PREs recruits co-activator proteins and RNA polymerase, initiating the transcription of downstream genes. This alteration in gene expression leads to the physiological effects associated with progestins.

The diagram below illustrates the signaling pathway of Melengestrol Acetate via the progesterone receptor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scbt.com [scbt.com]

- 3. fao.org [fao.org]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Melengestrol acetate - Wikipedia [en.wikipedia.org]

- 7. www2.zoetis.ca [www2.zoetis.ca]

- 8. selleck.co.jp [selleck.co.jp]

- 9. Melengestrol acetate | 2919-66-6 [chemicalbook.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. fao.org [fao.org]

- 12. Melengestrol acetate [sitem.herts.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. lup.lub.lu.se [lup.lub.lu.se]

A Comprehensive Technical Guide to the Stability and Storage of Melengestrol Acetate-d3

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the stability and recommended storage conditions for Melengestrol Acetate-d3. Designed for professionals in research and drug development, this document synthesizes available data to offer clear guidance on maintaining the integrity of this stable isotope-labeled compound. The guide includes a summary of storage conditions, insights into potential degradation pathways, and detailed experimental protocols for stability assessment.

Introduction to this compound